![molecular formula C19H22N4O2 B14134042 5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a phenylcyclopropyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylcyclopropyl group: This step might involve cyclopropanation reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could potentially target the nitrile group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazole N-oxides, while reduction could convert the nitrile group to an amine.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules.
Biology
It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-morpholin-4-ylethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the cyclopropyl group.
2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile: Lacks the morpholine ring.
5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile: Lacks both the phenylcyclopropyl group and the oxazole ring.
Uniqueness
The presence of the morpholine ring, phenylcyclopropyl group, and oxazole ring in a single molecule makes 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile unique. This combination of functional groups could result in unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C19H22N4O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-(2-morpholin-4-ylethylamino)-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c20-13-17-19(21-6-7-23-8-10-24-11-9-23)25-18(22-17)16-12-15(16)14-4-2-1-3-5-14/h1-5,15-16,21H,6-12H2 |
Clé InChI |
ZLHNFKOGKNTSHL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=C(N=C(O2)C3CC3C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


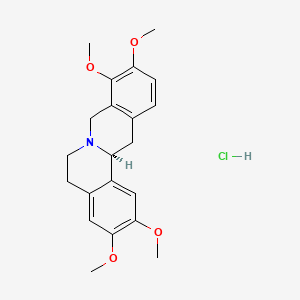
![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

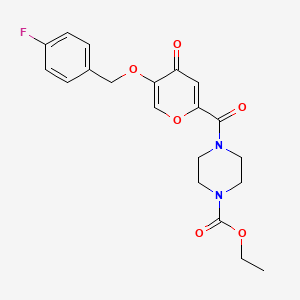
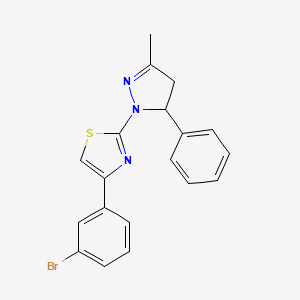
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
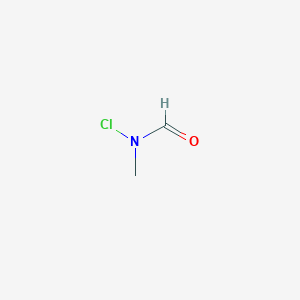
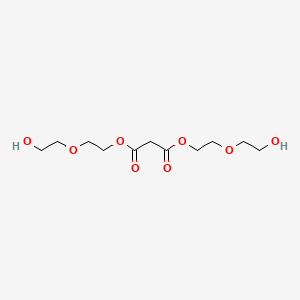
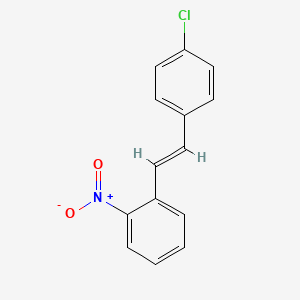
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

